molecular formula C12H9BF2O2 B8209222 2,4-Difluoro-biphenyl-5-ylboronic acid

2,4-Difluoro-biphenyl-5-ylboronic acid

Cat. No.: B8209222
M. Wt: 234.01 g/mol
InChI Key: CFZYTWNVMLMUCF-UHFFFAOYSA-N
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Description

2,4-Difluoro-biphenyl-5-ylboronic acid is an organoboron compound with the molecular formula C12H9BF2O2. It is a derivative of biphenyl, where two fluorine atoms are substituted at the 2 and 4 positions, and a boronic acid group is attached at the 5 position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-biphenyl-5-ylboronic acid typically involves the following steps:

    Halogenation: Biphenyl is first halogenated to introduce fluorine atoms at the 2 and 4 positions. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Borylation: The halogenated biphenyl is then subjected to a borylation reaction to introduce the boronic acid group at the 5 position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using efficient catalysts, solvents, and purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-biphenyl-5-ylboronic acid primarily undergoes the following types of reactions:

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or other reducing agents.

Major Products

    Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives.

    Oxidation: Phenols or oxygen-containing derivatives.

    Reduction: Corresponding hydrocarbons.

Scientific Research Applications

2,4-Difluoro-biphenyl-5-ylboronic acid has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for 2,4-Difluoro-biphenyl-5-ylboronic acid involves its role as a reagent in Suzuki-Miyaura cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an aryl or vinyl halide, resulting in the formation of a new carbon-carbon bond and the desired biaryl or styrene product .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Fluorophenylboronic acid
  • 2,4-Difluorophenylboronic acid

Uniqueness

2,4-Difluoro-biphenyl-5-ylboronic acid is unique due to the presence of two fluorine atoms and a boronic acid group on the biphenyl scaffold. This combination imparts distinct electronic and steric properties, making it particularly useful in Suzuki-Miyaura cross-coupling reactions for the synthesis of fluorinated biaryl compounds. The fluorine atoms enhance the compound’s reactivity and stability, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

(2,4-difluoro-5-phenylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BF2O2/c14-11-7-12(15)10(13(16)17)6-9(11)8-4-2-1-3-5-8/h1-7,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZYTWNVMLMUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)F)C2=CC=CC=C2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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